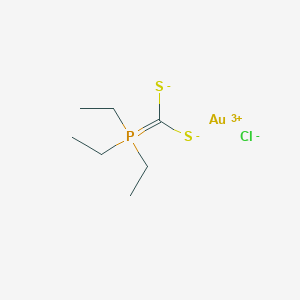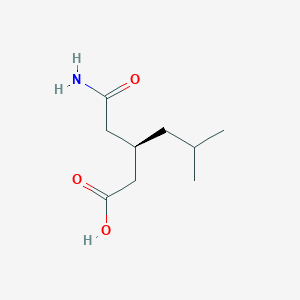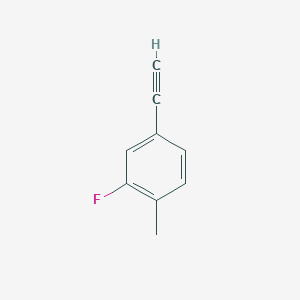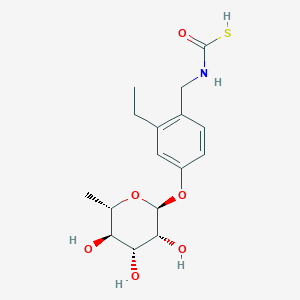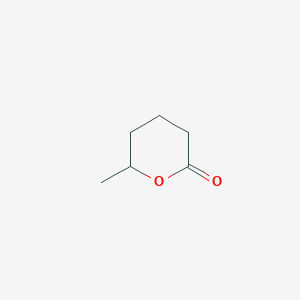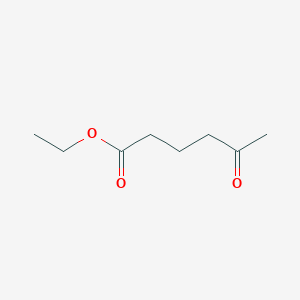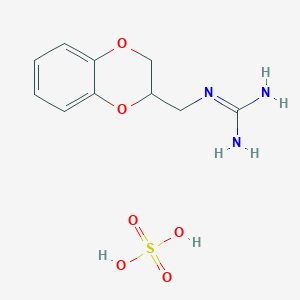
グアノキサン硫酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanoxan sulfate:
科学的研究の応用
Chemistry:
Biology:
- Studied for its potential effects on biological systems, particularly its interaction with alpha-2 adrenergic receptors .
Medicine:
Industry:
将来の方向性
The future directions for the research on “1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)” could include further development of the compound as a promising candidate . Additionally, more studies are needed to fully understand its mechanism of action and potential therapeutic applications .
作用機序
Guanoxan sulfate exerts its effects by interacting with alpha-2 adrenergic receptors. By binding to these receptors, it inhibits the release of norepinephrine, a neurotransmitter that promotes vasoconstriction and increases blood pressure. This inhibition leads to vasodilation and a reduction in blood pressure .
生化学分析
Biochemical Properties
Guanoxan sulfate plays a significant role in biochemical reactions by interacting with adrenergic receptors. These receptors are part of the G protein-coupled receptor family and are involved in the regulation of various physiological processes, including cardiovascular function . Guanoxan sulfate acts as an agonist to these receptors, leading to the activation of downstream signaling pathways that result in vasodilation and reduced blood pressure . The compound interacts with enzymes such as monoamine oxidase, which is involved in the metabolism of neurotransmitters .
Cellular Effects
Guanoxan sulfate influences various types of cells, particularly those in the cardiovascular system. It affects cell signaling pathways by activating adrenergic receptors, leading to changes in gene expression and cellular metabolism . This activation results in the relaxation of smooth muscle cells in blood vessels, thereby reducing vascular resistance and lowering blood pressure . Additionally, guanoxan sulfate has been shown to affect the function of endothelial cells, which play a crucial role in maintaining vascular homeostasis .
Molecular Mechanism
The molecular mechanism of guanoxan sulfate involves its binding to adrenergic receptors on the cell surface . This binding triggers a conformational change in the receptor, leading to the activation of G proteins and subsequent intracellular signaling cascades . These cascades result in the activation of enzymes such as adenylate cyclase, which increases the production of cyclic AMP (cAMP) . Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates target proteins and induces physiological responses such as vasodilation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of guanoxan sulfate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that guanoxan sulfate maintains its antihypertensive effects over extended periods, although its efficacy may decrease slightly due to gradual degradation . In vitro studies have demonstrated that the compound remains active in cell cultures for several days, with minimal loss of potency .
Dosage Effects in Animal Models
The effects of guanoxan sulfate vary with different dosages in animal models. At low doses, the compound effectively reduces blood pressure without causing significant adverse effects . At higher doses, guanoxan sulfate can induce toxic effects such as hypotension, bradycardia, and respiratory depression . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of adrenergic receptors .
Metabolic Pathways
Guanoxan sulfate is involved in several metabolic pathways, primarily those related to the metabolism of neurotransmitters . It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are responsible for the breakdown of catecholamines . These interactions can affect metabolic flux and alter the levels of metabolites such as dopamine, norepinephrine, and epinephrine .
Transport and Distribution
Within cells and tissues, guanoxan sulfate is transported and distributed through various mechanisms. It is likely taken up by cells via specific transporters or passive diffusion . Once inside the cell, guanoxan sulfate can bind to intracellular proteins and accumulate in specific compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular size .
Subcellular Localization
Guanoxan sulfate’s subcellular localization is primarily within the cytoplasm and on the cell membrane, where it interacts with adrenergic receptors . The compound may also localize to other organelles, such as the endoplasmic reticulum, where it can influence protein synthesis and post-translational modifications . Targeting signals and post-translational modifications may direct guanoxan sulfate to specific cellular compartments, enhancing its efficacy and specificity .
準備方法
Synthetic Routes and Reaction Conditions:
Chlorination Reaction: The synthesis begins with the chlorination of 2-hydroxymethyl-1,4-benzodioxane using thionyl chloride in the presence of a solvent.
Condensation Reaction: The 2-chloromethyl-1,4-benzodioxane is then condensed with guanidine in the presence of an alkali and another solvent to form guanoxan.
Salification: Finally, guanoxan is salified with sulfuric acid to produce guanoxan sulfate.
Industrial Production Methods: The industrial production of guanoxan sulfate follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions:
Oxidation: Guanoxan sulfate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions, especially nucleophilic substitution due to the presence of the guanidine group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Oxidized derivatives of guanoxan sulfate.
Reduction: Reduced forms of the compound.
Substitution: Substituted guanoxan derivatives.
類似化合物との比較
Similar Compounds:
Guanethidine: Another antihypertensive agent with a similar mechanism of action but different side effect profile.
Clonidine: An alpha-2 adrenergic agonist used for hypertension and other conditions.
Uniqueness: Guanoxan sulfate is unique in its specific interaction with alpha-2 adrenergic receptors and its potential for fewer side effects compared to other similar compounds. its hepatotoxicity led to its withdrawal from the market .
特性
| { "Design of the Synthesis Pathway": "The synthesis of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1) can be achieved by the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-2-carboxaldehyde with guanidine sulfate in the presence of a reducing agent.", "Starting Materials": [ "2,3-dihydrobenzo[b][1,4]dioxin-2-carboxaldehyde", "Guanidine sulfate", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydrobenzo[b][1,4]dioxin-2-carboxaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.", "Step 2: Add guanidine sulfate (2 equivalents) to the solution and stir the mixture for several hours at room temperature.", "Step 3: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture and stir for several hours at room temperature.", "Step 4: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.", "Step 5: Collect the precipitate by filtration and wash with water to obtain the desired product." ] } | |
CAS番号 |
5714-04-5 |
分子式 |
C10H15N3O6S |
分子量 |
305.31 g/mol |
IUPAC名 |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)guanidine;sulfuric acid |
InChI |
InChI=1S/C10H13N3O2.H2O4S/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7;1-5(2,3)4/h1-4,7H,5-6H2,(H4,11,12,13);(H2,1,2,3,4) |
InChIキー |
OXWYHTHXCLDQCN-UHFFFAOYSA-N |
異性体SMILES |
C1C(OC2=CC=CC=C2O1)CN=C([NH3+])N.C1C(OC2=CC=CC=C2O1)CN=C([NH3+])N.[O-]S(=O)(=O)[O-] |
SMILES |
C1C(OC2=CC=CC=C2O1)CN=C(N)N.C1C(OC2=CC=CC=C2O1)CN=C(N)N.OS(=O)(=O)O |
正規SMILES |
C1C(OC2=CC=CC=C2O1)CN=C(N)N.OS(=O)(=O)O |
関連するCAS |
5714-04-5 |
同義語 |
(1,4-Benzodioxan-2-ylmethyl)guanidine; 2-(Guanidinomethyl)-1,4-benzodioxan Hemisulfate; Guanoxane; N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]guanidine Hemisulfate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



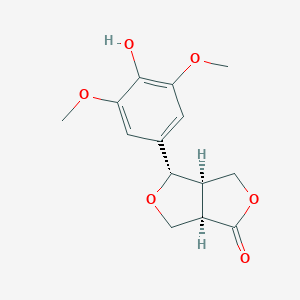

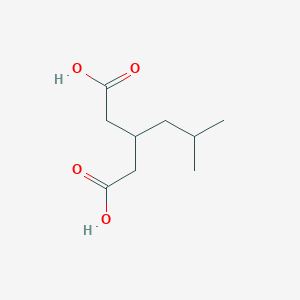
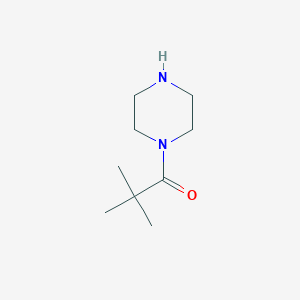
![(2S)-3-[4-(2-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B130324.png)

